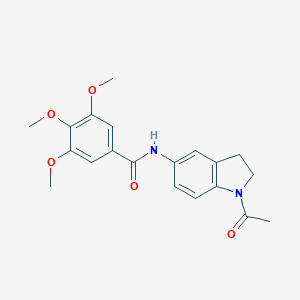
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide, also known as AMZ-30, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the regulation of cell growth and apoptosis. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in lab experiments is its potent anti-tumor activity. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide. One area of research is to further investigate its mechanism of action and how it interacts with cellular pathways involved in cancer development and progression. Additionally, studies could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the synthesis of 2-chloro-4,5-difluorobenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-acetyl-4-methyl-1,3-thiazole to form the final product, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
|---|---|
Molekularformel |
C13H9ClF2N2O2S |
Molekulargewicht |
330.74 g/mol |
IUPAC-Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C13H9ClF2N2O2S/c1-5-11(6(2)19)21-13(17-5)18-12(20)7-3-9(15)10(16)4-8(7)14/h3-4H,1-2H3,(H,17,18,20) |
InChI-Schlüssel |
SEHBPHBNHXRILV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
![N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B300192.png)